
(E)-3-Iodobut-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Iodobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Iodobut-2-enoic acid typically involves the iodination of butenoic acid derivatives. One common method is the addition of iodine to a butenoic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as silver nitrate, to facilitate the iodination process. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Iodobut-2-enoic acid may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of high-purity (E)-3-Iodobut-2-enoic acid.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Iodobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom in (E)-3-Iodobut-2-enoic acid can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(E)-3-Iodobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: (E)-3-Iodobut-2-enoic acid is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Iodobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, often participating in halogen bonding or acting as a leaving group in substitution reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Bromobut-2-enoic acid: Similar structure but with a bromine atom instead of iodine.
(E)-3-Chlorobut-2-enoic acid: Contains a chlorine atom in place of iodine.
(E)-3-Fluorobut-2-enoic acid: Features a fluorine atom instead of iodine.
Uniqueness
(E)-3-Iodobut-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C4H5IO2 |
|---|---|
Molecular Weight |
211.99 g/mol |
IUPAC Name |
(E)-3-iodobut-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChI Key |
CSDFWNXJFJAWAM-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/I |
Canonical SMILES |
CC(=CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
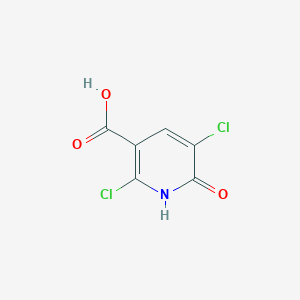
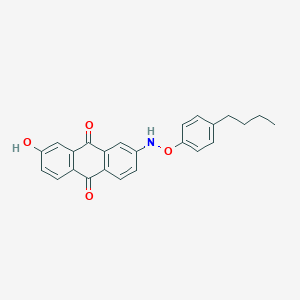
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
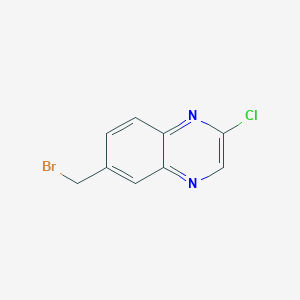
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
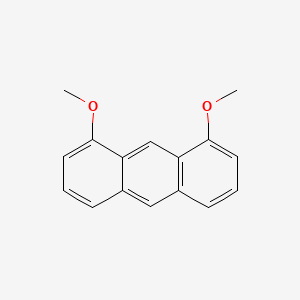

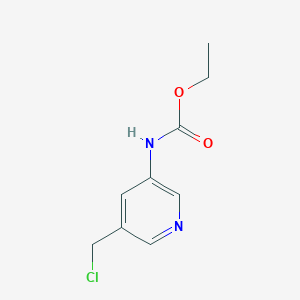

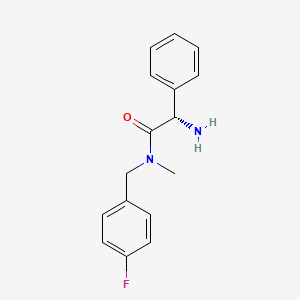
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)

![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
